The compound 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that incorporates an oxazolidinone structure with specific substituents that enhance its chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be synthesized through various chemical methods, primarily involving the reaction of pyridine derivatives with oxazolidinone precursors. The specific synthesis route may vary depending on the desired purity and yield of the final product.
Chemically, it belongs to the class of oxazolidinones, which are five-membered heterocycles containing an oxygen and nitrogen atom. The presence of trifluoromethyl and amino groups suggests potential applications in drug development due to their influence on biological activity and solubility.
The synthesis of 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one typically involves multi-step reactions:
Reagents such as trifluoroacetic acid or trifluoromethylating agents (e.g., trifluoromethyl iodide) are commonly used to introduce the trifluoromethyl group. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and selectivity.
The molecular formula of 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one is . The structure features:
The compound's molecular weight is approximately 285.23 g/mol. The presence of electronegative fluorine atoms significantly influences its electronic properties, which can affect its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions:
Reactions involving this compound often require careful control of pH and temperature to prevent decomposition or unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to monitor reaction progress and product formation.
The mechanism of action for 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may inhibit certain enzymes involved in disease pathways, suggesting potential therapeutic applications in areas such as cancer treatment or antimicrobial activity.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to the presence of the amino group. Its melting point and boiling point would need to be determined experimentally.
Key chemical properties include:
Relevant data from studies on similar compounds suggest that the trifluoromethyl group enhances lipophilicity, impacting pharmacokinetics.
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one has potential applications in:
Oxazolidinones represent the first entirely synthetic class of antibiotics clinically approved in over five decades, marking a pivotal achievement in medicinal chemistry. Their discovery originated at E.I. du Pont de Nemours & Co. in the 1980s, with Pharmacia (later Pfizer) advancing the scaffold into therapeutic agents [2] [5]. The inaugural agent, linezolid (approved in 2000), validated the oxazolidinone core as a potent inhibitor of protein synthesis in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [2] [10]. This breakthrough addressed a critical gap during the rising crisis of multidrug-resistant (MDR) infections. Subsequent generations aimed to overcome limitations such as bacterial resistance and toxicity:
Table 1: Evolution of Key Oxazolidinone Antibiotics
Generation | Representative Compound | Key Advancement | Limitations Addressed |
---|---|---|---|
First | Linezolid | Proof of mechanism; MDR Gram-positive activity | N/A (Pioneer compound) |
Second | Tedizolid | Improved potency; once-daily dosing | Resistance frequency; bone marrow toxicity |
Next-Gen | Radezolid, Contezolid | Extended spectrum (some fastidious Gram-negatives) | Spectrum; solubility |
Investigational | Target Compound | Trifluoromethyl modification; aminopyridine C-ring | Gram-negative penetration |
The target compound (CAS# 1421603-48-6) exemplifies strategic optimization of the oxazolidinone pharmacophore. Its structure (C₁₀H₁₀F₃N₃O₂; MW 261.20 g/mol) incorporates three critical modifications relative to linezolid: [1] [4]
Table 2: Structural Comparison with Linezolid
Feature | Linezolid | Target Compound | Potential Impact |
---|---|---|---|
C5 Substituent | Acetaminomethyl | Trifluoromethyl (CF₃) | ↑ Lipophilicity; ↑ metabolic stability |
C-Ring | Morpholine | 3-Aminopyridine | ↑ H-bonding; ↑ target affinity |
Molecular Weight (g/mol) | 337.35 | 261.20 | ↓ Size (may enhance penetration) |
SMILES | [Linezolid SMILES] | CC1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F | N/A |
Canonical SMILES and InChIKey (UIAIMYWRLFFWSU-UHFFFAOYSA-N) confirm precise stereochemistry and connectivity [1] [4].
The urgency for Gram-negative-active oxazolidinones stems from four converging factors:
Table 3: Key Findings from Oxazolidinone Structure-Uptake Relationship Studies
Structural Feature Modified | Impact on Gram-Negative Activity | Example Compound | Activity Outcome |
---|---|---|---|
C-Ring Diversity | Pyridyl/aminopyridine enhances accumulation | 8d, 8o | MIC ≤4 µg/mL vs. E. coli, P. aeruginosa, A. baumannii |
C5 Lipophilicity | Trifluoromethyl ↑ penetration vs. acetamide | Target Compound | Under investigation |
Molecular Weight Reduction | Compounds <300 Da show improved porin permeability | 3e | Activity vs. efflux-compromised strains |
H-Bond Donor Optimization | Minimizing donors reduces efflux susceptibility | Multiple analogues | Enhanced spectrum in isogenic mutants |
Appendix: Key Oxazolidinone Compounds in Research and Development
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0